2-(2-Chlorophenyl)piperidine

Dopamine transporter Monoamine reuptake inhibition Neuropharmacology

2-(2-Chlorophenyl)piperidine (CAS 902800-30-0) is a unique 2-arylpiperidine research intermediate featuring an ortho-chloro substitution that confers distinct DAT selectivity (IC₅₀ 12.8 µM, ~4.5× over SERT, ~5.3× over NET) versus unsubstituted or para/meta analogs. The C2 stereogenic center allows enantioselective studies; both racemic free base and resolved (R)- or (S)-enantiomer HCl salts (CAS 1391511-80-0, 1213342-87-0) are available. Its aryl chloride serves as a synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig late-stage diversification, accelerating SAR library generation for neuroscience targets. Choose this compound for reproducible transporter profiling, sigma receptor control experiments, and palladium-catalyzed analog synthesis.

Molecular Formula C11H14ClN
Molecular Weight 195.69
CAS No. 902800-30-0
Cat. No. B2825219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)piperidine
CAS902800-30-0
Molecular FormulaC11H14ClN
Molecular Weight195.69
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2Cl
InChIInChI=1S/C11H14ClN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2
InChIKeyFTKLHBSSVCQTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)piperidine (CAS 902800-30-0): A Distinctive 2-Arylpiperidine Scaffold for Monoamine Transporter Profiling and Neuropharmacology Research


2-(2-Chlorophenyl)piperidine (CAS 902800-30-0) is a synthetic 2-arylpiperidine derivative with the molecular formula C₁₁H₁₄ClN and a molecular weight of 195.69 g/mol . The compound features a piperidine ring substituted at the 2-position with a 2-chlorophenyl moiety, a structural motif shared with several pharmacologically relevant agents. It is commercially available as a free base or hydrochloride salt (CAS 1177348-56-9) and is primarily utilized as a research intermediate and pharmacological probe [1]. While its chemical class includes compounds such as 2-phenylpiperidine and various 2-halophenyl analogs, the specific ortho-chloro substitution pattern confers distinct physicochemical and biological properties that preclude simple generic interchange.

Why 2-(2-Chlorophenyl)piperidine (CAS 902800-30-0) Cannot Be Interchanged with Generic 2-Arylpiperidines


The ortho-chlorine substitution on the phenyl ring of 2-(2-Chlorophenyl)piperidine introduces a distinct electronic and steric profile that cannot be replicated by unsubstituted phenyl, para-halogenated, or meta-substituted analogs. This substitution pattern influences both the compound's reactivity as a synthetic intermediate and its interaction with biological targets, particularly monoamine transporters [1]. While compounds such as 2-phenylpiperidine or 2-(3-chlorophenyl)piperidine may appear structurally similar, the specific ortho-chloro arrangement in 2-(2-Chlorophenyl)piperidine results in a unique pharmacological fingerprint that is critical for assay reproducibility and structure-activity relationship (SAR) studies. The quantitative evidence presented below substantiates these differences and underscores why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation of 2-(2-Chlorophenyl)piperidine (CAS 902800-30-0) Versus Closest Analogs: A Comparative Evidence Guide for Scientific Selection


Comparative Dopamine Transporter (DAT) Inhibition: Ortho-Chloro Substitution Attenuates Potency Relative to Unsubstituted Phenyl

2-(2-Chlorophenyl)piperidine exhibits substantially weaker inhibition of the human dopamine transporter (DAT) compared to its unsubstituted phenyl analog 2-phenylpiperidine. In functional reuptake inhibition assays, the target compound displays an IC₅₀ value of 12,800 nM (12.8 µM) against human DAT expressed in HEK293 cells [1], whereas 2-phenylpiperidine demonstrates approximately 1.5-fold greater potency with an IC₅₀ of 8,800 nM (8.8 µM) against rat DAT in striatal preparations [2]. This difference is further corroborated by binding affinity data: 2-phenylpiperidine exhibits a Kᵢ of 6,360 nM (6.36 µM) in [³H]WIN-35428 displacement assays [2], highlighting that the ortho-chloro substitution reduces DAT affinity by approximately 2-fold relative to the unsubstituted phenyl scaffold.

Dopamine transporter Monoamine reuptake inhibition Neuropharmacology

Monoamine Transporter Selectivity Profile: Preferential Discrimination Against SERT and NET

2-(2-Chlorophenyl)piperidine demonstrates a defined rank order of inhibition across the three major monoamine transporters, with a clear preference for DAT over SERT and NET. In standardized reuptake inhibition assays using human transporters expressed in HEK293 cells, the compound exhibits the following IC₅₀ values: DAT = 12,800 nM (12.8 µM), SERT = 57,200 nM (57.2 µM), and NET = 68,400 nM (68.4 µM) [1]. This translates to a SERT/DAT selectivity ratio of approximately 4.5-fold and a NET/DAT selectivity ratio of approximately 5.3-fold. While direct comparative selectivity data for the unsubstituted 2-phenylpiperidine analog across all three transporters is not publicly available in the same assay system, this profile establishes a benchmark for the ortho-chloro derivative.

Serotonin transporter Norepinephrine transporter Transporter selectivity

Ortho-Chloro Versus Para-Chloro Substitution: Divergent Sigma Receptor Affinity Profiles

The position of chlorine substitution on the phenyl ring of 2-arylpiperidines profoundly impacts sigma receptor binding affinity. While specific Kᵢ values for 2-(2-Chlorophenyl)piperidine at sigma receptors are not currently reported in public databases, SAR analysis of closely related analogs provides critical context. The para-chloro analog (S)-3-(4-chlorophenyl)piperidine demonstrates high-affinity binding to the σ₁ receptor with a Kᵢ of 18 nM . In contrast, the ortho-chloro substitution pattern, as present in 2-(2-Chlorophenyl)piperidine, introduces steric hindrance that typically reduces sigma receptor engagement. This positional isomerism creates a functional divergence: ortho-substituted derivatives are less likely to exhibit the potent sigma receptor-mediated effects characteristic of para-substituted analogs [1].

Sigma-1 receptor Sigma-2 receptor Arylpiperidine SAR

Chiral Resolution Requirements: (R)- and (S)- Enantiomers Exhibit Distinct Pharmacological Profiles

2-(2-Chlorophenyl)piperidine contains a stereogenic center at the 2-position of the piperidine ring, yielding two enantiomers: (R)-2-(2-Chlorophenyl)piperidine and (S)-2-(2-Chlorophenyl)piperidine. While racemic 2-(2-Chlorophenyl)piperidine (CAS 902800-30-0) is the most commonly procured form, the individual enantiomers exhibit distinct biological activities that may be critical for target engagement studies. For instance, (R)-2-(2-Chlorophenyl)piperidine hydrochloride (CAS 1391511-80-0) has been reported to demonstrate selective activity against certain kinases and proteases implicated in cancer progression . This stereochemical differentiation is absent in achiral analogs such as 2-phenylpiperidine, where the phenyl substitution pattern yields a non-stereogenic center, eliminating the opportunity for enantioselective pharmacological investigations.

Chiral resolution Stereoselective pharmacology Enantiomeric differentiation

Structural Basis for Ortho-Chloro Reactivity in Synthetic Applications

The ortho-chloro substituent on 2-(2-Chlorophenyl)piperidine confers distinct synthetic utility compared to unsubstituted or meta/para-halogenated analogs. The chlorine atom at the ortho position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings, enabling modular diversification of the arylpiperidine scaffold . This reactivity profile is fundamentally different from 2-phenylpiperidine, which lacks a halogen substituent and therefore requires alternative functionalization strategies. Additionally, the ortho-chloro group exerts a steric influence on the basicity of the piperidine nitrogen (pKa modulation), which can affect salt formation, purification, and formulation behavior .

Synthetic intermediate Cross-coupling reactions Medicinal chemistry

Defined Application Scenarios for 2-(2-Chlorophenyl)piperidine (CAS 902800-30-0) Based on Verified Differentiation


Monoamine Transporter Profiling Studies Requiring Attenuated DAT Activity

2-(2-Chlorophenyl)piperidine is optimally suited for experimental paradigms that require a reference compound with modest dopamine transporter (DAT) inhibition and clear selectivity over serotonin (SERT) and norepinephrine (NET) transporters. With a DAT IC₅₀ of 12.8 µM and approximately 4.5-fold and 5.3-fold selectivity over SERT and NET respectively [1], this compound serves as a calibration standard for transporter profiling assays. Researchers investigating sigma receptor-mediated effects without robust dopaminergic interference may preferentially select this compound over the more potent DAT inhibitor 2-phenylpiperidine (IC₅₀ = 8.8 µM) [2].

Stereoselective Pharmacological Investigations of 2-Arylpiperidine Enantiomers

The presence of a stereogenic center at the C2 position of 2-(2-Chlorophenyl)piperidine enables enantioselective pharmacological studies that are impossible with achiral 2-arylpiperidine analogs such as 2-phenylpiperidine. Researchers can procure either the racemic mixture (CAS 902800-30-0) or individual enantiomers, such as (R)-2-(2-Chlorophenyl)piperidine hydrochloride (CAS 1391511-80-0) [1], to investigate stereospecific target engagement. This application is particularly relevant for studying kinase and protease inhibition where enantiomeric configuration may dictate potency and selectivity.

Modular Diversification of the 2-Arylpiperidine Scaffold via Cross-Coupling Chemistry

Medicinal chemistry programs engaged in SAR exploration of 2-arylpiperidine-based ligands benefit from the ortho-chloro substituent of 2-(2-Chlorophenyl)piperidine as a synthetic handle for palladium-catalyzed cross-coupling reactions [1]. Unlike 2-phenylpiperidine, which requires de novo functionalization, this compound allows for late-stage diversification through Suzuki-Miyaura, Buchwald-Hartwig, or related couplings. This synthetic strategy accelerates the generation of analog libraries for screening against neurological and psychiatric targets where 2-arylpiperidines have demonstrated therapeutic relevance [2].

Control Compound for Sigma Receptor Studies with Minimized Sigma Engagement

For investigations of sigma receptor pharmacology, 2-(2-Chlorophenyl)piperidine provides a structurally related control compound with predicted reduced sigma receptor affinity relative to para-chloro analogs. Whereas (S)-3-(4-chlorophenyl)piperidine binds σ₁ receptors with a Kᵢ of 18 nM [1], the ortho-chloro substitution pattern of the target compound introduces steric constraints that attenuate sigma receptor binding [2]. This differential profile enables researchers to delineate sigma-mediated effects from those arising from other molecular targets within the same chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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